molecular formula C10H13F3OSi B7990190 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene

Cat. No.: B7990190
M. Wt: 234.29 g/mol
InChI Key: ZLUHEBNHJRORIQ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene typically involves the introduction of the trimethylsilyl and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of a benzene derivative with trimethylsilyl chloride and a trifluoromethoxy reagent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the presence of the trimethylsilyl and trifluoromethoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the trifluoromethoxy group can influence its electronic properties. These interactions can affect the compound’s binding affinity and activity in various chemical and biological processes.

Comparison with Similar Compounds

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(Trimethylsilyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethoxy)benzene:

    1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in the combination of the trimethylsilyl and trifluoromethoxy groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

trimethyl-[2-(trifluoromethoxy)phenyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3OSi/c1-15(2,3)9-7-5-4-6-8(9)14-10(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUHEBNHJRORIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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